Miriplatin hydrate
CAS No.:
Cat. No.: VC13621877
Molecular Formula: C34H70N2O5Pt
Molecular Weight: 782.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H70N2O5Pt |
|---|---|
| Molecular Weight | 782.0 g/mol |
| IUPAC Name | cyclohexane-1,2-diamine;platinum(2+);tetradecanoate;hydrate |
| Standard InChI | InChI=1S/2C14H28O2.C6H14N2.H2O.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;1H2;/q;;;;+2/p-2 |
| Standard InChI Key | LWDBMUAJGMXQAY-UHFFFAOYSA-L |
| SMILES | CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.O.[Pt+2] |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.O.[Pt+2] |
Introduction
Chemical and Structural Properties of Miriplatin Hydrate
Molecular Composition and Formula
Miriplatin hydrate is a platinum coordination complex with a lipophilic structure designed for localized anticancer activity. Its molecular formula, , reflects the incorporation of two myristic acid moieties, a platinum center, and a diaminocyclohexane ligand . The compound’s exact mass is 781.4933 Da, and it forms a stable hydrate with one water molecule . The lipophilic nature arises from the myristate chains, enabling facile suspension in lipiodol, a key feature for TACE applications .
Crystallographic and Coordination Features
The platinum atom in miriplatin hydrate adopts a square-planar geometry, coordinating with two oxygen atoms from the myristate ligands and two nitrogen atoms from the diaminocyclohexane group . This configuration enhances stability and delays platinum release, ensuring prolonged local action within tumor tissues .
Table 1: Key Molecular Properties of Miriplatin Hydrate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 782.01 g/mol |
| CAS Number | 250159-48-9 |
| Solubility | Insoluble in HO, DMSO |
| Storage Conditions | -20°C (powder), -80°C (solution) |
Mechanism of Action and Pharmacodynamics
Lipiodol Suspension and Localized Delivery
The compound’s lipophilicity allows stable suspension in lipiodol, an iodinated poppyseed oil used in TACE. This formulation ensures prolonged retention in tumor vasculature, with preclinical studies showing a 70% retention rate in HCC lesions 28 days post-administration . The slow release of platinum minimizes systemic exposure, reducing off-target toxicity .
Pharmacokinetics and Metabolic Profile
Absorption and Distribution
Following intra-arterial administration, miriplatin-lipiodol suspensions localize preferentially in hypervascular HCC nodules. Pharmacokinetic studies in porcine models reveal a plasma platinum concentration <5% of tumor tissue levels, underscoring its localized action .
Metabolism and Excretion
Miriplatin undergoes hydrolysis in the acidic tumor microenvironment, releasing active platinum species. Renal excretion is minimal (<2% of administered dose), negating the need for hydration protocols required with cisplatin .
Clinical Efficacy in Hepatocellular Carcinoma
Table 2: Adverse Event Incidence in TACE Trials
| Adverse Event | Miriplatin Group (%) | Cisplatin Group (%) | -Value |
|---|---|---|---|
| Thrombocytopenia | 8.3 | 24.4 | <0.05 |
| Nausea/Vomiting | 12.5 | 31.1 | <0.01 |
| Renal Dysfunction | 0 | 11.1 | <0.001 |
Long-Term Survival Benefits
Comparative Analysis with Other Platinum Agents
Advantages Over Cisplatin
-
Lipid Solubility: Enables stable lipiodol suspension without separations .
-
Resistance Profile: Effective in 40–60% of cisplatin-resistant HCC cases .
Limitations and Challenges
-
Cost: 2.3× higher per dose than cisplatin in Japanese markets.
-
Preparation: Requires warming to 60°C for optimal suspension .
Recent Advancements and Future Directions
Combination Therapies
A 2024 trial () demonstrated a 45% reduction in local recurrence when combining miriplatin TACE with radiofrequency ablation () .
Nanoparticle Formulations
Ongoing Phase I studies are evaluating albumin-bound miriplatin nanoparticles for systemic delivery, with preliminary data showing a 50% response rate in extrahepatic metastases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume